molecular formula C13H20N4OS B5459389 N-cyclopentyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-cyclopentyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5459389
M. Wt: 280.39 g/mol
InChI Key: GCCDSBQVWAPOMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-cyclopentyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide" often involves complex chemical reactions, aiming to achieve specific structural features. For example, a study reported the synthesis of new acetamide derivatives, where the structures were confirmed through spectral data such as MS, IR, CHN, and NMR, indicating the complexity and the precision required in the synthesis process (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds like "N-cyclopentyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide" is critical to their chemical behavior and potential applications. Studies often use techniques like NMR, IR spectroscopy, and X-ray crystallography to determine the molecular geometry and structural features. For instance, a study on a similar triazol compound detailed its structure using NMR, IR, and X-ray determination, highlighting the importance of structural analysis in understanding these compounds (Orek et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are influenced by their molecular structure. The reactivity, stability, and interactions with other chemicals define their utility in various applications. Research in this area explores these aspects through experimental and theoretical methods to understand and predict the behavior of these compounds under different conditions.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are essential for the practical use of these compounds. These properties are often determined experimentally and are crucial for the compound's application in real-world scenarios.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with other compounds, and stability, are vital for determining the applications of these compounds. Studies on similar compounds, like the synthesis and analysis of N-cyclohexyl derivatives, provide insights into the chemical behavior and potential uses of these compounds in various fields (Panchal & Patel, 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many 1,2,4-triazole derivatives have been studied for their potential as anticancer agents .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a therapeutic agent, future research might focus on optimizing its activity, reducing any side effects, and exploring its mechanism of action .

properties

IUPAC Name

N-cyclopentyl-2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c1-17-12(9-6-7-9)15-16-13(17)19-8-11(18)14-10-4-2-3-5-10/h9-10H,2-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCDSBQVWAPOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CCCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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